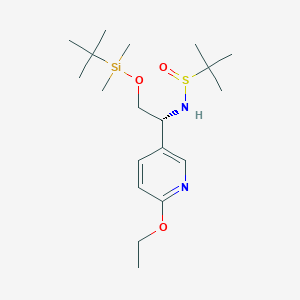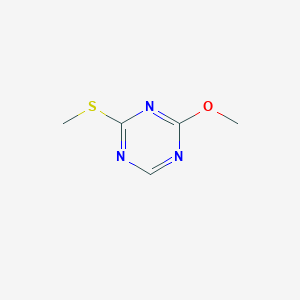
2-Methoxy-4-(methylthio)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(methylthio)-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of methoxy and methylthio substituents on the triazine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylthio)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-4-methylthioaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(methylthio)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-(methylthio)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(methylthio)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-vinylphenol: Another compound with a methoxy group, but with different reactivity due to the presence of a vinyl group.
2-Methoxy-4-methylphenol: Similar in structure but lacks the triazine ring, leading to different chemical properties and applications.
Uniqueness
2-Methoxy-4-(methylthio)-1,3,5-triazine is unique due to the combination of the triazine ring with methoxy and methylthio substituents. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C5H7N3OS |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
2-methoxy-4-methylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3OS/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 |
Clé InChI |
MSCQOCXWAUDOFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


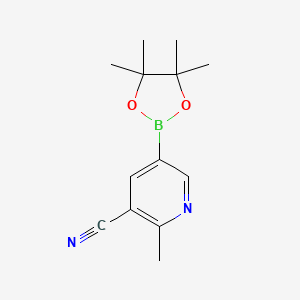
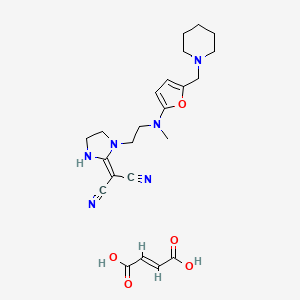


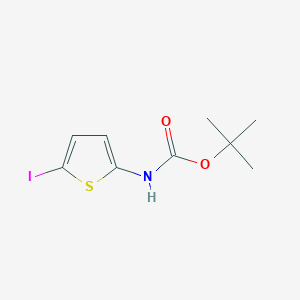
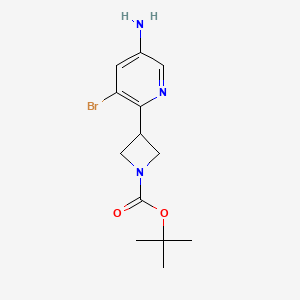
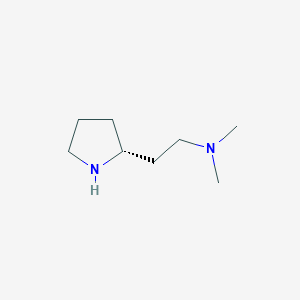
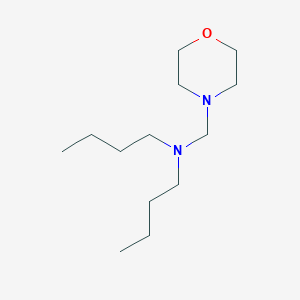

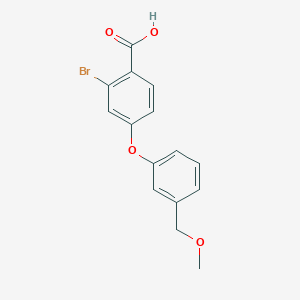
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

